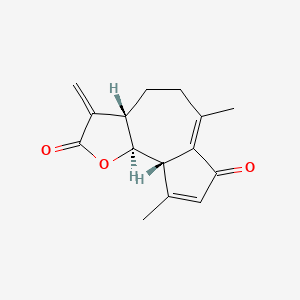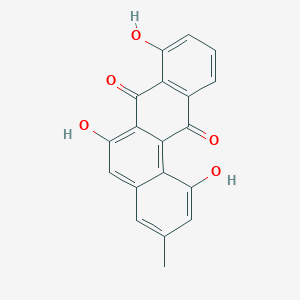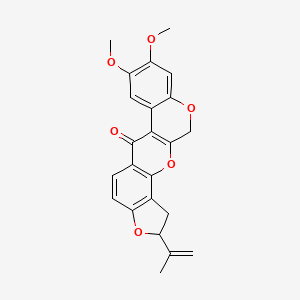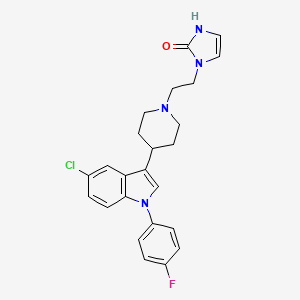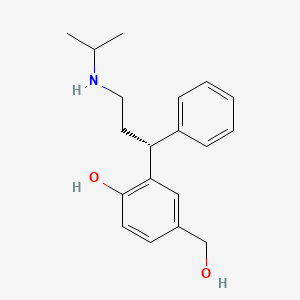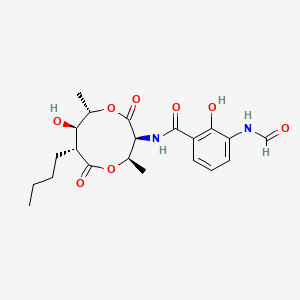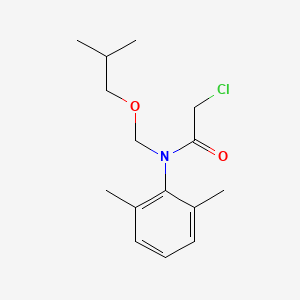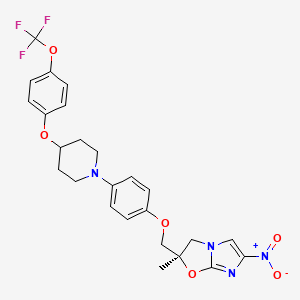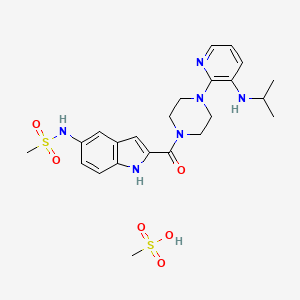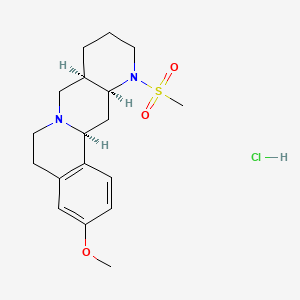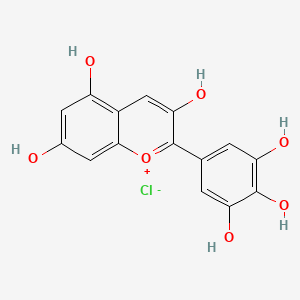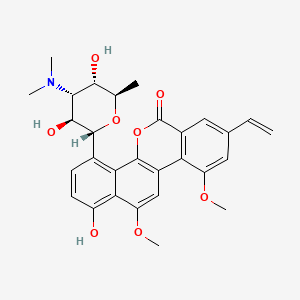
Desacetylravidomycin
Overview
Description
Deacetylravidomycin is a microbial metabolite produced by the soil bacterium Streptomyces sp. WK-6326 . It belongs to the ravidomycin family, which is known for its antitumor and antimicrobial properties . Deacetylravidomycin has garnered attention due to its light-dependent antibiotic and anticancer activities .
Mechanism of Action
Target of Action
Desacetylravidomycin, also known as Deacetylravidomycin, is a microbial metabolite that has been found to have light-dependent antibiotic and anticancer activities . The primary target of this compound is DNA . It is also known to inhibit IL-4 signal transduction .
Mode of Action
This compound interacts with its targets in a light-dependent manner . It has been observed that the compound induces the enzyme beta-galactosidase, which is a specific indication of the ability of an agent to directly or indirectly damage DNA . This induction was observed only when this compound was irradiated with light in the presence of the indicator organism .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA damage and IL-4 signal transduction
Pharmacokinetics
Understanding the pharmacokinetics is crucial for determining the bioavailability of the compound .
Result of Action
The action of this compound results in DNA damage, which can lead to bacterial growth inhibition and cytotoxicity for certain cancer cell lines . The compound’s action is potentiated by light, suggesting that it is a potent photosensitizing, DNA-damaging agent .
Action Environment
The action of this compound is influenced by environmental factors, particularly light . Light in both the near UV and visible wavelength ranges activates the compound, with near UV and visible blue wavelengths being most effective . The amount of induction caused by this compound varies directly with the dosage of light provided .
Biochemical Analysis
Biochemical Properties
Desacetylravidomycin plays a crucial role in biochemical reactions, particularly as a topoisomerase II inhibitor. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound interferes with the DNA replication process, leading to the accumulation of DNA breaks and ultimately cell death. This compound also interacts with other biomolecules, such as proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity in human colon carcinoma cell lines, particularly when activated by light. This light-dependent activity enhances its ability to damage DNA, leading to cell death. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis, a programmed cell death mechanism, in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with topoisomerase II, leading to the inhibition of this enzyme’s activity. This inhibition results in the accumulation of DNA breaks, which triggers cell death pathways. This compound also affects gene expression by inducing DNA damage, which activates various DNA repair mechanisms and stress response pathways. These molecular interactions contribute to its potent antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by light exposure, which enhances its cytotoxic effects. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. These temporal effects highlight the importance of light activation in maximizing the compound’s therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. By targeting key enzymes involved in DNA replication and repair, this compound disrupts cellular homeostasis, leading to cell death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy. The compound’s distribution is also affected by factors such as blood perfusion and tissue binding, which determine its bioavailability and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase II. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the nucleus. Its presence in the nucleus is essential for inducing DNA damage and triggering cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetylravidomycin is typically isolated from the culture broth of Streptomyces sp. WK-6326. The isolation process involves solvent extraction, followed by silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structure of deacetylravidomycin was elucidated using spectroscopic studies, including nuclear magnetic resonance (NMR) measurements .
Industrial Production Methods: The industrial production of deacetylravidomycin involves large-scale fermentation of Streptomyces sp. WK-6326. The fermentation broth is subjected to solvent extraction, and the compound is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Deacetylravidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize deacetylravidomycin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various analogs of deacetylravidomycin, which may exhibit different biological activities .
Scientific Research Applications
Deacetylravidomycin has a wide range of scientific research applications:
Comparison with Similar Compounds
Ravidomycin: Another member of the ravidomycin family with similar antitumor and antimicrobial properties.
Deacetylravidomycin M: A structurally related compound that inhibits IL-4 signal transduction more effectively than deacetylravidomycin.
Deacetylravidomycin N-oxide: A new antibiotic with a similar structure but different biological properties.
Uniqueness: Deacetylravidomycin is unique due to its light-dependent antibiotic and anticancer activities, which are not commonly observed in other members of the ravidomycin family . Its ability to inhibit IL-4 signal transduction without cytotoxic effects further distinguishes it from similar compounds .
Properties
IUPAC Name |
4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008241 | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88580-27-2 | |
| Record name | Desacetylravidomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



